2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Description
2-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a heterocyclic amine derivative featuring a 1-methyltetrazole ring linked to an ethylamine group via a methylene bridge. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making this compound relevant in medicinal chemistry and materials science. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in synthetic applications.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-9-4(2-3-5)6-7-8-9;/h2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTIGPIJFJZNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-30-5 | |
| Record name | 1H-Tetrazole-5-ethanamine, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride, also known as tetrazole derivative, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound's chemical formula is CHClN, with a molecular weight of 163.61 g/mol. It appears as a powder and is typically stored at room temperature. The compound's structure includes a tetrazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | CHClN |
| Molecular Weight | 163.61 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine have shown efficacy against various bacterial strains and fungi. In one study, a related tetrazole compound demonstrated antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .
Anticancer Properties
The anticancer potential of tetrazole derivatives has been extensively studied. A review highlighted that certain tetrazole compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis. The structure–activity relationship (SAR) studies revealed that modifications on the tetrazole ring can enhance anticancer activity . For example, a specific derivative showed IC50 values lower than those of established chemotherapeutic agents like doxorubicin .
Anti-inflammatory and Analgesic Effects
Tetrazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. Research suggests that these compounds can inhibit inflammatory pathways and reduce pain responses in experimental models . This makes them potential candidates for developing new anti-inflammatory medications.
The biological activities of this compound are attributed to its interaction with various biological targets:
- Antimicrobial Mechanism : The presence of the tetrazole ring enhances the ability of the compound to penetrate bacterial membranes and disrupt cellular processes.
- Cytotoxicity : The compound may induce cell death through apoptosis by activating caspases and other apoptotic pathways in cancer cells.
- Anti-inflammatory Action : It may inhibit pro-inflammatory cytokines' production or block their receptors, thus reducing inflammation.
Case Studies
Several case studies have reported on the efficacy of tetrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a tetrazole derivative showed promising results in patients with resistant bacterial infections, leading to significant improvements compared to standard treatments.
- Case Study 2 : In vitro studies demonstrated that a modified version of the compound exhibited potent cytotoxicity against breast cancer cell lines, outperforming conventional therapies.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit notable antimicrobial properties. Compounds similar to 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride have been studied for their efficacy against various bacterial strains. For instance, studies have shown that tetrazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
1.2 Anticancer Properties
The compound has also been evaluated for its anticancer potential. Tetrazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
1.3 Neuropharmacology
Recent studies suggest that tetrazole derivatives may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .
Agricultural Applications
2.1 Herbicidal Activity
Compounds featuring the tetrazole moiety have been explored for their herbicidal properties. They can act as effective herbicides by inhibiting specific enzymes or pathways in plants, thus controlling weed growth without harming crops .
2.2 Plant Growth Regulators
In addition to herbicidal applications, tetrazole derivatives are being investigated for their role as plant growth regulators. They can influence plant growth patterns and improve crop yields under certain conditions .
Materials Science
3.1 Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. For instance, its incorporation into polymer matrices can enhance material strength and thermal stability .
3.2 Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are valuable in catalysis and materials development due to their unique electronic properties .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
- [2-(1H-Tetrazol-5-yl)ethyl]amine Hydrochloride () Structure: Lacks the methyl group on the tetrazole ring. Molecular weight = 149.58 g/mol. Applications: Used in peptide mimetics and coordination polymers .
2-(1H-1,2,3,4-Tetrazol-5-yl)propan-1-amine Hydrochloride ()
- Structure: Propylamine chain instead of ethylamine.
- Properties: Increased lipophilicity (logP ~0.8 higher than the target compound), favoring membrane permeability. Molecular weight = 190.64 g/mol.
- Applications: Explored in CNS-targeting drug candidates due to enhanced blood-brain barrier penetration .
Methyl[(1-Methyl-1H-tetrazol-5-yl)methyl]amine Hydrochloride ()
Analogues with Alternative Heterocycles
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride ()
2-(1H-Imidazol-1-yl)ethylamine Hydrochloride ()
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | pKa |
|---|---|---|---|---|
| Target Compound | C₅H₁₁ClN₅ | 184.63 | 0.5 | 8.5 |
| [2-(1H-Tetrazol-5-yl)ethyl]amine Hydrochloride | C₃H₈ClN₅ | 149.58 | -0.2 | 7.9 |
| 2-(1H-Tetrazol-5-yl)propan-1-amine Hydrochloride | C₄H₁₀ClN₅ | 190.64 | 1.3 | 8.1 |
| 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl | C₄H₁₀ClN₅ | 176.62 | 0.7 | 8.8 |
Preparation Methods
Synthesis via Cycloaddition of Nitriles with Sodium Azide
The classical method involves reacting a nitrile precursor, specifically 2-cyanoethylamine or its methylated derivative, with sodium azide in the presence of a catalyst and suitable solvent. The reaction proceeds through a [2+3] cycloaddition forming the tetrazole ring.
- Catalysts and Conditions: Trialkylamine hydrochloride salts (e.g., triethylamine hydrochloride) have been found effective in promoting the reaction in toluene at approximately 90 °C for 20 hours.
- Solvent Effects: Non-polar solvents like toluene provide better yields compared to polar aprotic solvents such as DMF or DMSO.
- Yield: Typical yields range from moderate to high (50-90%) depending on substituents and reaction optimization.
This method avoids the use of expensive organometallic catalysts and harsh conditions like microwave irradiation, making it practical for laboratory and industrial synthesis.
Synthesis from Cyanoacetamides and Subsequent Methylation
An alternative approach starts from cyanoacetamide derivatives, which are converted into 5-substituted 1H-tetrazoles via sodium azide cycloaddition, followed by methylation at the N-1 position of the tetrazole ring.
- Step 1: Formation of 2-(1H-tetrazol-5-yl)acetamide derivatives by reacting N-substituted cyanoacetamides with sodium azide and triethylamine hydrochloride in toluene at 90 °C.
- Step 2: Methylation of the tetrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
- Step 3: Conversion of the acetamide to ethanamine hydrochloride salt via reduction or substitution reactions.
This route allows for structural diversification and the preparation of positional isomers but may require careful purification to isolate the desired 1-methyl-substituted tetrazole.
Optimized Reaction Conditions and Yields
The following table summarizes optimized reaction parameters for the synthesis of 5-substituted 1H-tetrazole derivatives, which can be adapted for the target compound:
| Parameter | Details |
|---|---|
| Catalyst | Triethylamine hydrochloride salt |
| Solvent | Toluene |
| Temperature | 90 °C |
| Reaction Time | 20 hours |
| Sodium Azide Equiv. | 3 equivalents |
| Yield Range | 50% - 90% depending on substrate |
(Table adapted from Wang et al., 2016)
Analytical and Purification Techniques
- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the progress of the cycloaddition reaction.
- Purification: Simple aqueous workup followed by filtration often suffices due to precipitation of the product. Recrystallization from aqueous acetic acid enhances purity.
- Structural Confirmation: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity of the synthesized tetrazole derivatives.
Research Findings and Notes
- The choice of solvent and catalyst is critical for maximizing yield and purity.
- Electron-rich and electron-poor substituents on the nitrile or cyanoacetamide precursors influence reaction rates and yields.
- The 1-methyl substitution on the tetrazole ring can be introduced post-cycloaddition via methylation, which requires careful control to avoid over-alkylation.
- The hydrochloride salt form is typically obtained by treatment with hydrochloric acid in an appropriate solvent, enhancing the compound's stability and solubility for further applications.
Summary Table of Preparation Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct cycloaddition | Nitrile + sodium azide + catalyst in toluene | Simple, avoids harsh conditions | Long reaction time (20h) |
| Cyanoacetamide route + methylation | Cyanoacetamide → tetrazole → methylation → amine salt | Allows positional isomers, structural diversity | Multi-step, requires purification |
Q & A
Q. Critical Parameters :
- Stoichiometric ratios (e.g., 1.2 equiv methyl iodide for complete alkylation).
- Acidic workup (HCl gas) for hydrochloride salt precipitation.
Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR identifies amine protons (δ 2.5–3.5 ppm) and tetrazole ring carbons (δ 145–160 ppm) .
- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) confirm the amine group, while tetrazole ring vibrations (1500–1600 cm⁻¹) validate the heterocycle .
- X-ray Crystallography : SHELX programs resolve crystal structures, particularly for confirming hydrochloride salt formation and hydrogen-bonding networks .
- Thermal Analysis : DSC/TGA evaluates decomposition temperatures (e.g., 170–270°C for related tetrazole derivatives) .
Advanced Application : Mercury software (Cambridge Crystallographic Data Centre) analyzes packing patterns and void spaces in crystal lattices .
How can researchers resolve discrepancies in thermal decomposition data between DSC and TGA?
Advanced Research Question
Discrepancies arise from methodological differences:
- DSC measures heat flow (exothermic/endothermic events), while TGA tracks mass loss.
- Mitigation Strategies :
Q. Example Data Conflict :
- DSC peak at 200°C (exothermic decomposition) vs. TGA mass loss onset at 190°C.
- Resolution: Correlate with FTIR to identify gaseous byproducts (e.g., NH₃, HCl).
What computational approaches predict the compound’s reactivity in further derivatization?
Advanced Research Question
- Density Functional Theory (DFT) : Gaussian software calculates HOMO-LUMO gaps to identify reactive sites (e.g., tetrazole N-atoms for electrophilic substitution) .
- Molecular Dynamics (MD) : Simulates solvation effects on stability (e.g., aqueous vs. organic solvents).
- Validation : Compare predicted reaction pathways (e.g., nitration at the 5-position) with experimental LC-MS data.
Key Parameter : Fukui indices quantify nucleophilicity, guiding functionalization strategies.
How can crystallographic challenges (twinning, poor diffraction) be addressed during structure determination?
Advanced Research Question
- Twinning Mitigation : Use SHELXD for dual-space structure solution and TWINLAWS in SHELXL to model twin domains .
- Poor Diffraction Solutions :
- Cryo-cooling crystals (100 K) reduces thermal motion.
- Screen counterions (e.g., bromide vs. chloride) to improve crystal quality.
- Software : Mercury’s packing similarity analysis identifies isomorphic structures for reference .
Case Study : A related hydrochloride salt required synchrotron radiation (λ = 0.7 Å) to resolve twinning .
What are the stability and storage protocols for this compound?
Basic Research Question
- Storage : Sealed containers under anhydrous conditions (silica gel desiccant) at -20°C prevent hydrolysis .
- Stability Monitoring :
- Monthly HPLC checks detect degradation (e.g., free amine formation).
- Accelerated aging studies (40°C/75% RH) predict shelf life using Arrhenius models.
Critical Finding : Hydrochloride salts of tetrazole derivatives remain stable for >12 months under recommended conditions .
How is this compound applied in energetic materials research?
Advanced Research Question
The tetrazole moiety’s high nitrogen content (≈65%) and thermal stability make it suitable for:
- Primary Explosives : Salts with ammonium or guanidinium counterions exhibit detonation velocities comparable to HMX .
- Methodology :
Example Application : Potassium salts form 2D metal-organic frameworks with low friction sensitivity .
What safety precautions are essential during handling?
Basic Research Question
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis (HCl gas evolution).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Toxicity Data : Related tetrazole derivatives show LD50 > 500 mg/kg (oral, rats), indicating moderate toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
